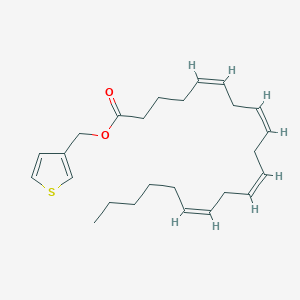

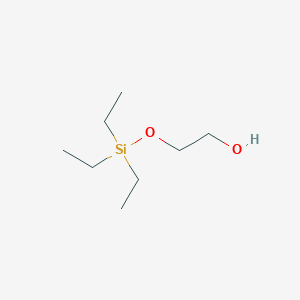

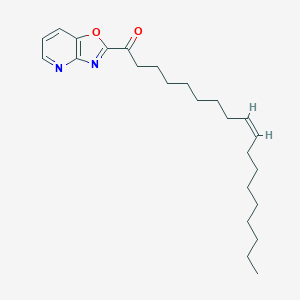

![molecular formula C11H19N3O6S B163807 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid CAS No. 136567-42-5](/img/structure/B163807.png)

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gamma-Glutamyl-thiothreonyl-glycine is a tripeptide compound that plays a significant role in various biological processes. It is composed of three amino acids: gamma-glutamyl, thiothreonyl, and glycine. This compound is involved in the metabolism of glutathione, a crucial antioxidant in cells, and has implications in various physiological and pathological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid typically involves the stepwise coupling of the three amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The gamma-glutamyl residue is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated residue is then coupled with thiothreonyl, followed by the addition of glycine. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the biosynthesis of the tripeptide. The fermentation process is optimized for maximum yield and purity, followed by downstream processing to isolate and purify the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Gamma-Glutamyl-thiothreonyl-glycine undergoes various chemical reactions, including:

Oxidation: The thiol group in thiothreonyl can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The gamma-glutamyl residue can participate in transpeptidation reactions, transferring the gamma-glutamyl group to other amino acids or peptides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol (BME) under reducing conditions.

Substitution: Enzymatic reactions using gamma-glutamyl transpeptidase under physiological conditions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of gamma-glutamyl derivatives with other amino acids or peptides.

Applications De Recherche Scientifique

Gamma-Glutamyl-thiothreonyl-glycine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and enzymatic reactions.

Biology: Investigated for its role in cellular antioxidant defense mechanisms and redox regulation.

Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as Parkinson’s disease and diabetes.

Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations for its antioxidant properties.

Mécanisme D'action

Gamma-Glutamyl-thiothreonyl-glycine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. It acts as a substrate for gamma-glutamyl transpeptidase, which catalyzes the transfer of the gamma-glutamyl group to other amino acids or peptides. This process is crucial for maintaining cellular redox homeostasis and detoxification of reactive oxygen species. The compound also modulates various signaling pathways related to oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Gamma-Glutamyl-cysteinyl-glycine (Glutathione): A well-known antioxidant involved in cellular detoxification.

Gamma-Glutamyl-cysteinyl-alanine: Another tripeptide with similar antioxidant properties.

Uniqueness

Gamma-Glutamyl-thiothreonyl-glycine is unique due to the presence of the thiothreonyl residue, which imparts distinct chemical and biological properties. The thiol group in thiothreonyl enhances the compound’s antioxidant capacity and its ability to form disulfide bonds, making it a valuable molecule for studying redox biology and developing therapeutic agents.

Propriétés

Numéro CAS |

136567-42-5 |

|---|---|

Formule moléculaire |

C11H19N3O6S |

Poids moléculaire |

321.35 g/mol |

Nom IUPAC |

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H19N3O6S/c1-5(21)9(10(18)13-4-8(16)17)14-7(15)3-2-6(12)11(19)20/h5-6,9,21H,2-4,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20) |

Clé InChI |

GYHXNGRPRPFNOF-UHFFFAOYSA-N |

SMILES |

CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |

SMILES canonique |

CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |

Synonymes |

gamma-glutamyl-thiothreonyl-glycine gamma-glutamyl-thiothreonyl-glycine, (L,L-erythro)-isomer gamma-L-Glu-L-thioThr-Gly gamma-L-glutamyl-allo-thioThr-Gly GGTTG |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

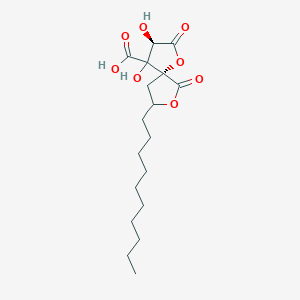

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

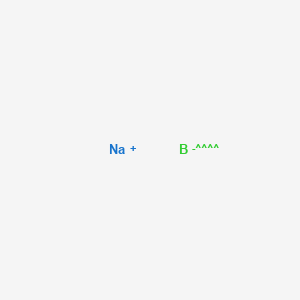

![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)

![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)